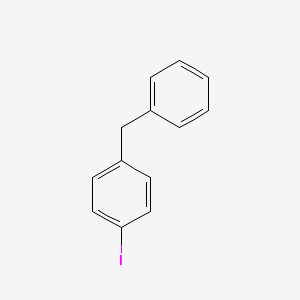

4-Iododiphenylmethane

Description

Historical Context and Early Investigations of Diphenylmethane (B89790) Derivatives

The study of diphenylmethane and its derivatives has a rich history, forming a foundational part of organic chemistry. firsthope.co.inwikipedia.org Diphenylmethane itself, with the formula (C₆H₅)₂CH₂, consists of a methane (B114726) core where two hydrogen atoms are substituted by phenyl groups. firsthope.co.inwikipedia.org This basic structure is a common skeleton in a multitude of organic compounds. wikipedia.orgpharmaguideline.com Early research focused on understanding the reactivity of the central methylene (B1212753) group and the electrophilic substitution patterns on the phenyl rings. firsthope.co.in Over time, the focus expanded to include a wide array of derivatives with applications ranging from dyes to pharmaceuticals. firsthope.co.inpatsnap.com For instance, derivatives like benzhydryl ethers have been utilized as antihistamines. firsthope.co.in The synthesis of these derivatives has traditionally been achieved through methods like the Friedel-Crafts reaction, where benzyl (B1604629) chloride reacts with benzene. wikipedia.orgtsijournals.com

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides, organic compounds where an iodine atom is attached to an aryl group, are of paramount importance in modern organic synthesis. ontosight.ai Their significance stems from the high reactivity of the carbon-iodine bond, which is weaker than the corresponding bonds with other halogens, making the iodine atom an excellent leaving group. fiveable.me This property renders aryl iodides highly versatile intermediates, particularly in a variety of transition-metal-catalyzed cross-coupling reactions. ontosight.aifiveable.me These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules, pharmaceuticals, and materials. ontosight.ai The strategic introduction of an iodine atom into a molecule can serve as a "handle" for further chemical modifications. ontosight.ai Beyond their role in synthesis, some aryl iodides have been investigated for their potential biological activities, including antiviral and anticancer properties. ontosight.ai

Overview of Research Trajectories for 4-Iododiphenylmethane

Research involving this compound has followed several key trajectories. A significant area of investigation is its application as a substrate in various cross-coupling reactions to synthesize more complex diarylmethane derivatives. These derivatives are of interest in medicinal chemistry and materials science. For instance, it has been used in the synthesis of intermediates for drugs like dapagliflozin. kaimosi.com Another research avenue explores the reactivity of the C-I bond itself, including mechanistic studies of its cleavage and subsequent reactions. researchgate.net The compound also serves as a precursor for the generation of other reactive intermediates. acs.org Recent studies have also explored its use in photochemistry, investigating its behavior upon irradiation. researchgate.net

Scope and Focus of Current Academic Inquiry on this compound

Current academic inquiry into this compound is multifaceted, reflecting its utility in organic synthesis. journalofinquiry.orgoup.com A primary focus is on the development of novel and more efficient synthetic methodologies that utilize this compound as a key starting material. This includes optimizing existing coupling reactions and exploring new catalytic systems to enhance yield, selectivity, and sustainability. chinesechemsoc.orgeurekalert.org Researchers are also interested in its application in the synthesis of functional materials, such as luminogens for aggregation-induced emission (AIE). pharmaguideline.com Furthermore, computational studies are being employed to better understand its electronic properties and reaction mechanisms, which can guide the rational design of new synthetic transformations. researchgate.net The synthesis of complex, biologically active molecules containing the diphenylmethane scaffold remains a significant driver of research in this area. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUNNMLRHRWXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374762 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-94-1 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for 4 Iododiphenylmethane and Its Derivatives

Direct Synthesis Approaches to 4-Iododiphenylmethane

The direct introduction of an iodine atom onto the diphenylmethane (B89790) framework at the para-position can be achieved through several key methods, including halogen exchange and direct iodination.

Halogen Exchange Methodologies (e.g., from Chlorodiphenylmethane)

Halogen exchange reactions, particularly the Finkelstein reaction, represent a common strategy for the synthesis of iodoalkanes and iodoarenes from their corresponding chloro or bromo derivatives. This nucleophilic substitution reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in a suitable solvent, such as acetone.

While direct experimental data for the conversion of 4-chlorodiphenylmethane (B42959) to this compound is not extensively detailed in readily available literature, the principles of the Finkelstein reaction are well-established. The reaction would involve treating 4-chlorodiphenylmethane with an iodide salt, most commonly sodium iodide (NaI), in a polar aprotic solvent.

Table 1: Representative Conditions for a Finkelstein-type Halogen Exchange

| Reactant | Reagent | Solvent | Driving Force |

| 4-Chlorodiphenylmethane | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl |

It is important to note that while the Finkelstein reaction is highly effective for primary alkyl halides, its application to aryl halides is generally less straightforward and often requires harsher conditions or the use of catalysts, such as copper(I) salts, to facilitate the substitution on the sp²-hybridized carbon of the aromatic ring.

Another indirect yet highly effective method for introducing an iodine atom is through the Sandmeyer reaction. wikipedia.org This process involves the diazotization of an aromatic amine, followed by treatment with an iodide salt. wikipedia.orgnih.gov In the context of this compound synthesis, this would commence with 4-aminodiphenylmethane. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent addition of potassium iodide to the diazonium salt solution results in the formation of this compound, with the evolution of nitrogen gas. wikipedia.org This method is particularly advantageous due to the ready availability of aromatic amines and the generally high yields of the corresponding aryl iodides.

Direct Iodination of Diphenylmethane and its Selectivity Considerations

Direct iodination of diphenylmethane involves the electrophilic aromatic substitution of a hydrogen atom with an iodine atom. The reaction's selectivity is a crucial consideration, as the substitution can occur at the ortho, meta, or para positions of the phenyl rings. The benzyl (B1604629) group is an ortho, para-directing group, meaning that the incoming electrophile will preferentially add to these positions.

The challenge in direct iodination lies in the relatively low reactivity of iodine as an electrophile. Therefore, an activating agent or a more potent iodine source is typically required. Common reagents for this purpose include N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine in conjunction with an oxidizing agent.

The steric hindrance caused by the benzyl group can influence the ratio of ortho to para isomers, often favoring the formation of the para-substituted product, this compound, due to easier access for the incoming electrophile. However, achieving high para-selectivity often requires careful optimization of reaction conditions, including the choice of iodinating agent, solvent, and temperature.

Table 2: Factors Influencing Regioselectivity in Direct Iodination of Diphenylmethane

| Factor | Influence on Selectivity |

| Iodinating Reagent | More sterically demanding reagents may favor para-substitution. |

| Catalyst | Lewis or Brønsted acids can enhance the electrophilicity of iodine and influence isomer distribution. |

| Solvent | Solvent polarity can affect the reaction rate and selectivity. |

| Temperature | Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable para-isomer. |

Synthesis of Substituted this compound Analogues

The synthesis of more complex derivatives of this compound, featuring additional functional groups, requires multi-step synthetic sequences and strategic control over isomer formation.

Multi-step Synthetic Sequences for Complex Derivatives

The construction of complex this compound analogues often involves a multi-step approach where functional groups are introduced either before or after the iodination step. researchgate.netrsc.org The choice of synthetic route depends on the compatibility of the desired functional groups with the iodination conditions and the directing effects of the substituents.

For example, the synthesis of a nitro-substituted this compound could proceed via two primary routes:

Nitration followed by Iodination: Diphenylmethane can first be nitrated to introduce a nitro group. rsc.org The nitro group is a meta-directing deactivator. Subsequent iodination would then be directed to the meta-position relative to the nitro group. To obtain a 4-iodo-nitrodiphenylmethane derivative, one would need to start with a pre-functionalized diphenylmethane where the directing effects lead to the desired substitution pattern.

Iodination followed by Nitration: this compound can be synthesized first, and then subjected to nitration. magritek.com The iodine atom is an ortho, para-directing deactivator. Therefore, nitration of this compound would be expected to yield a mixture of ortho and para (relative to the iodine) substituted products.

Continuous flow synthesis is an emerging technology that can be applied to multi-step syntheses, offering advantages in terms of safety, efficiency, and scalability. researchgate.net

Introduction of Functional Groups to the Diphenylmethane Core

A wide array of functional groups can be introduced onto the diphenylmethane core to create diverse this compound analogues. The methods for introducing these groups are standard transformations in organic synthesis.

Nitration: As mentioned, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. rsc.orgmagritek.com

Alkylation/Acylation (Friedel-Crafts): These reactions can introduce alkyl or acyl groups, although they are often prone to polysubstitution and rearrangement.

Halogenation: Besides iodination, other halogens like chlorine or bromine can be introduced using appropriate reagents.

Introduction of Oxygen-Containing Groups: Functional groups such as hydroxyl or methoxy (B1213986) groups can be introduced. For instance, the synthesis of a methoxy-substituted derivative might involve the use of a starting material like 4-hydroxy-4'-methoxychalcone, which can be further modified. scitepress.org The synthesis of compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) showcases the introduction of both sulfonyl and methoxy groups in a multi-step sequence. nih.gov

Strategies for Ortho-, Meta-, and Para-Iodo Isomer Control

Controlling the regioselectivity of iodination is paramount in the synthesis of specific isomers of substituted this compound. The directing effects of existing substituents on the diphenylmethane core are the primary determinant of the position of the incoming iodine atom.

Ortho, Para-Directing Groups: Substituents such as alkyl, hydroxyl, and alkoxy groups direct the incoming electrophile to the ortho and para positions. Steric hindrance can often be exploited to favor the para-isomer.

Meta-Directing Groups: Electron-withdrawing groups like nitro, cyano, and carbonyl groups direct the incoming electrophile to the meta position.

In cases where the desired isomer cannot be obtained through direct iodination due to unfavorable directing effects, a common strategy is to employ a "placeholder" functional group that can later be converted to the desired iodo-substituent. The Sandmeyer reaction, starting from a strategically placed amino group, is a powerful tool in this regard, offering excellent control over the position of iodination. wikipedia.orgnih.gov

Table 3: Summary of Synthetic Strategies and Isomer Control

| Desired Product | Synthetic Strategy | Key Considerations |

| This compound | Halogen exchange from 4-chlorodiphenylmethane or Sandmeyer reaction of 4-aminodiphenylmethane. | Potential need for catalysts in halogen exchange; diazotization conditions for Sandmeyer reaction. |

| Substituted this compound | Multi-step synthesis involving introduction of functional groups and subsequent iodination, or vice versa. | Compatibility of functional groups with reaction conditions; directing effects of substituents. |

| Specific Isomer (ortho, meta, or para) | Judicious choice of starting materials with appropriate directing groups; use of blocking groups or placeholder functional groups (e.g., amino group for Sandmeyer reaction). | Understanding of electrophilic aromatic substitution principles and substituent effects. |

Derivatization Strategies from this compound

This compound serves as a versatile building block in organic synthesis. The presence of the iodo-substituent on one of the phenyl rings provides a reactive site for introducing a variety of functional groups through well-established chemical transformations. These derivatizations allow for the construction of more complex molecules with potential applications in materials science and medicinal chemistry.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. The synthesis of QAS from this compound can be effectively achieved via the Menschutkin reaction. wikipedia.orgtue.nl This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a tertiary amine to form the corresponding quaternary ammonium salt. researchgate.netresearchgate.net

In this context, this compound acts as the alkylating agent. The carbon atom attached to the iodine is a benzylic position, which makes it highly susceptible to SN2 attack. Furthermore, alkyl iodides are known to be superior alkylating agents compared to the corresponding bromides or chlorides, leading to faster reaction rates. wikipedia.org The general reaction involves treating this compound with a selected tertiary amine, often in a polar solvent, to yield the desired quaternary ammonium salt where the 4-benzhydryl group is one of the four substituents on the nitrogen atom.

The reaction can be generalized as follows:

Figure 1: General scheme for the Menschutkin reaction starting from this compound.

The properties and applications of the resulting QAS can be tuned by varying the structure of the tertiary amine (NR3).

| Alkylating Agent | Tertiary Amine | Product |

| This compound | Trimethylamine | (4-Benzhydryl)trimethylammonium iodide |

| This compound | Triethylamine | (4-Benzhydryl)triethylammonium iodide |

| This compound | N,N-Diisopropylethylamine | (4-Benzhydryl)-N,N-diisopropylethylammonium iodide |

| This compound | Pyridine (B92270) | 1-(4-Benzhydryl)pyridinium iodide |

| This compound | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-(4-Benzhydryl)-4-aza-1-azoniabicyclo[2.2.2]octane iodide |

This table presents hypothetical products based on the established reactivity in the Menschutkin reaction.

The introduction of an amide functional group onto the diphenylmethane scaffold can be accomplished through modern cross-coupling chemistry. The carbon-iodine bond in this compound is an ideal handle for palladium-catalyzed reactions that form carbon-nitrogen bonds.

One prominent method is the Buchwald-Hartwig amination , a powerful reaction for coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com By reacting this compound with a primary or secondary amine under these conditions, N-substituted 4-aminodiphenylmethane derivatives can be synthesized with high efficiency.

A more direct route to amide derivatives is through palladium-catalyzed aminocarbonylation . This reaction incorporates a molecule of carbon monoxide (CO) and an amine in a single step. organic-chemistry.org Treating this compound with an amine, carbon monoxide, and a suitable palladium catalyst system results in the formation of a 4-(phenylmethyl)benzamide derivative. This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary amides by selecting the appropriate amine nucleophile. researchgate.net

| Starting Material | Reagents | Reaction Type | Product Class |

| This compound | R¹R²NH, Pd catalyst, Ligand, Base | Buchwald-Hartwig Amination | N-Substituted 4-Aminodiphenylmethane |

| This compound | R¹R²NH, CO, Pd catalyst, Ligand, Base | Aminocarbonylation | N,N-Disubstituted 4-Benzoylbenzamide |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the synthesis of this compound focuses on minimizing waste, avoiding harsh reagents, and using more sustainable materials.

The primary route to diphenylmethane structures is the Friedel-Crafts alkylation, which traditionally uses stoichiometric amounts of corrosive and water-sensitive Lewis acid catalysts like AlCl₃. Green alternatives focus on minimizing or eliminating these catalysts and reducing solvent waste.

Solvent-free synthesis represents a significant step towards a more environmentally benign process. cmu.edu Reactions performed under solvent-free, or "neat," conditions reduce the generation of volatile organic compound (VOC) waste. For the synthesis of diarylmethanes, protocols have been developed that utilize solid-supported reagents, such as P₂O₅ on silica (B1680970) or alumina, to catalyze the reaction between a benzyl alcohol and an aromatic ring under solvent-free conditions. researchgate.net This approach not only eliminates the need for a solvent but also simplifies product purification. While not strictly "catalyst-free," the use of recyclable solid acids is a vast improvement over traditional methods.

Furthermore, research into catalyst-free methods for C-C and C-I bond formation is ongoing. Protocols involving visible-light mediation for iodoamination reactions showcase the potential for activating molecules without the need for metal catalysts, offering a pathway for future developments in the synthesis of compounds like this compound. organic-chemistry.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. Replacing conventional volatile organic solvents with greener alternatives is a key goal of sustainable chemistry.

Ionic liquids (ILs) have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reactants. nih.govijbsac.org These properties make them suitable for reactions like Friedel-Crafts alkylation. researchgate.net Certain ionic liquids can function as both the solvent and the catalyst, simplifying the reaction setup. A significant advantage is their potential for recyclability, which can drastically reduce solvent waste over multiple reaction cycles. nih.gov The synthesis of this compound in an ionic liquid medium could offer a more sustainable alternative to traditional solvent systems.

Water is another environmentally benign solvent. While the reactants for Friedel-Crafts alkylation are typically not water-soluble, related reactions such as the synthesis of quaternary ammonium salts from benzyl halides have been successfully performed in water or water-containing organic solvent systems. google.com This demonstrates the potential for developing aqueous-phase syntheses for related compounds, which would significantly improve the safety and environmental profile of the process.

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Iododiphenylmethane

Photochemical Transformations of 4-Iododiphenylmethane

Photoinduced Heterolysis and Solvolysis Pathways

Photoinduced heterolysis involves the cleavage of the C-I bond to form a pair of ions: the diphenylmethyl cation and an iodide anion. This process is typically favored in polar, protic solvents that can stabilize the resulting charged species through solvation.

Following its formation, the highly reactive diphenylmethyl cation would be rapidly trapped by solvent molecules in a process known as solvolysis. For example:

In water, the cation would react to form 4-hydroxydiphenylmethane (an alcohol).

In an alcohol solvent like methanol, the product would be 4-methoxydiphenylmethane (B1215653) (an ether).

The efficiency of these processes would be dictated by the quantum yield of ion pair formation and the nucleophilicity of the solvent.

Generation and Reactivity of Diphenylmethyl Cations

The generation of the diphenylmethyl cation via photoheterolysis of the C-I bond is a key step. This carbocation is a resonance-stabilized species, with the positive charge delocalized over the two phenyl rings. This stabilization makes its formation more favorable compared to less substituted carbocations.

Once formed, the diphenylmethyl cation is a powerful electrophile and will react with any available nucleophile. In the context of solvolysis, the solvent itself acts as the nucleophile. If other nucleophiles are present in the solution, a mixture of products could be expected. The reactivity is generally very high, and these reactions are typically fast, diffusion-controlled processes.

Influence of Solvent Polarity on Photoreactivity

The polarity of the solvent is expected to have a profound influence on the photochemical reaction pathway.

Polar Solvents: High-polarity solvents, particularly those capable of hydrogen bonding (protic), would strongly favor the heterolytic cleavage pathway. By solvating and stabilizing the forming diphenylmethyl cation and iodide anion, they lower the energy barrier for ion formation. This would lead to a higher quantum yield for solvolysis products.

Nonpolar Solvents: In nonpolar solvents, the formation of charged intermediates is energetically unfavorable. Consequently, the heterolytic pathway is suppressed. Under these conditions, the alternative pathway of homolytic bond cleavage (radical formation) is expected to dominate the photoreactivity of this compound.

A hypothetical comparison of reaction pathways in different solvents is presented below.

| Solvent Type | Dominant Cleavage Pathway | Expected Primary Intermediate | Expected Product Type |

| Polar Protic (e.g., Water, Methanol) | Heterolysis (Ionic) | Diphenylmethyl Cation | Solvolysis Products (Alcohols, Ethers) |

| Nonpolar (e.g., Hexane, Benzene) | Homolysis (Radical) | Aryl and Iodine Radicals | Radical-derived Products |

Radical-Mediated Reactions Involving the Iodide Moiety

Formation and Reactivity of Aryl Radicals

In nonpolar solvents or in the gas phase, the primary photochemical event for this compound is the homolytic cleavage of the C-I bond. This process, initiated by UV irradiation, results in the formation of a 4-(diphenylmethyl)phenyl radical and an iodine atom.

The 4-(diphenylmethyl)phenyl radical is a neutral species with an unpaired electron on the carbon atom that was previously bonded to the iodine. This aryl radical is highly reactive and can participate in several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule (like the solvent or another organic molecule) to form diphenylmethane (B89790).

Addition to Unsaturated Bonds: It can add to double or triple bonds, initiating polymerization or other addition reactions.

Radical Combination: It can combine with other radicals present in the system.

Radical Chain Propagation Mechanisms

Radical reactions often proceed via a chain mechanism, which consists of initiation, propagation, and termination steps.

Initiation: As described above, the initiation step is the photolytic cleavage of the C-I bond to generate the initial radical pair. 4-I-C₆H₄CH(C₆H₅)₂ + hν → 4-•C₆H₃CH(C₆H₅)₂ + I•

Propagation: The aryl radical formed can then react with a neutral molecule to generate a new radical, which continues the chain. A hypothetical propagation sequence could involve hydrogen abstraction from a hydrogen donor (R-H):

4-•C₆H₃CH(C₆H₅)₂ + R-H → C₆H₅CH(C₆H₅)₂ + R•

The newly formed radical R• could then react with another molecule of this compound to regenerate the aryl radical, though this specific pathway is less common for aryl iodides. More typically, the formed radicals engage in other reactions.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. Possible termination steps include:

2 4-•C₆H₃CH(C₆H₅)₂ → Dimer Product

4-•C₆H₃CH(C₆H₅)₂ + I• → 4-I-C₆H₄CH(C₆H₅)₂ (recombination)

2 I• → I₂

The specific products and efficiency of these radical-mediated reactions would depend heavily on the reaction conditions, including the solvent, the presence of radical traps or initiators, and the concentration of the substrate.

Electrophilic and Nucleophilic Substitution Reactions

The iodine substituent on the aromatic ring of this compound plays a pivotal role in its reactivity, enabling both electrophilic and nucleophilic substitution patterns, often through the formation of hypervalent iodine intermediates.

The iodine atom in aryl iodides like this compound can be oxidized to a hypervalent state, creating highly reactive iodine(III) species. These intermediates can guide electrophilic aromatic substitution (EAS) reactions. A notable example is the Hypervalent Iodine-Guided Electrophilic Substitution (HIGES) reaction, which allows for para-selective C-C bond formation. beilstein-journals.orgnih.gov In this process, a benzyl (B1604629) hypervalent iodine intermediate is formed in situ. This alters the typical ortho-selectivity seen in similar rearrangements, such as the reductive iodonio-Claisen rearrangement (RICR), to favor substitution at the para-position. beilstein-journals.orgnih.govnih.gov

The mechanism is theorized to involve the metal-like properties of hypervalent iodine, potentially proceeding through a transmetallation step with metalloid groups like silicon or boron. beilstein-journals.orgnih.gov Various hypervalent iodine reagents and activators can be employed to facilitate this transformation. beilstein-journals.orgnih.gov A key advantage of this reaction is the incorporation of the iodine(I) atom into the product, enhancing atom economy and providing a functional group for subsequent chemical modifications. beilstein-journals.orgnih.gov

Table 1: Conditions for Hypervalent Iodine-Guided Electrophilic Substitution (HIGES)

| Hypervalent Iodine Precursor | Activator | Solvent | Key Feature |

|---|---|---|---|

| PhI(OAc)₂ | Triflic Anhydride | CH₂Cl₂ | Generates a highly electrophilic I(III) species in situ. |

| Iodosobenzene | BF₃ | Acetonitrile | Lewis acid activation of the I(III) reagent. |

| Zefirov's Reagent | Not typically required | CH₂Cl₂ | A pre-formed, stable cyclic iodonium (B1229267) reagent. |

Aryl iodides can be "activated" towards nucleophilic attack by converting them into diaryliodonium salts. These salts act as potent electrophilic arylating agents. beilstein-journals.orgrsc.org For this compound, this would involve its oxidation and subsequent reaction with another arene to form a diaryliodonium salt. This salt can then react with a wide array of nucleophiles, leading to the formation of new C-C and C-heteroatom bonds under transition-metal-free conditions. rsc.orgnih.gov

The reaction with a nucleophile typically proceeds through the formation of a T-shaped intermediate. nih.gov The nucleophile adds to the iodine center, followed by reductive elimination, which transfers one of the aryl groups (in this case, the 4-benzylphenyl group) to the nucleophile and releases an aryl iodide molecule. nih.gov Competing pathways, such as those involving aryne intermediates, can occur, particularly with salts lacking electron-withdrawing groups. nih.gov

Table 2: Examples of Nucleophilic Arylation using Diaryliodonium Salts

| Nucleophile Class | Example Nucleophile | Product Type |

|---|---|---|

| O-Nucleophiles | Alcohols, Hydroxide | Aryl ethers |

| N-Nucleophiles | Amines, N-Heterocycles | Arylamines |

| C-Nucleophiles | Enolates, Organometallics | Biaryls, Alkylated Arenes |

| S-Nucleophiles | Thiols | Aryl sulfides |

Oxidative and Reductive Processes

The chemical nature of this compound allows it to participate in both oxidative reactions, primarily centered on the iodine atom, and reductive transformations related to its core diphenylmethane structure.

The diphenylmethane core structure can be synthesized via the reduction of related benzylic systems. While not a direct transformation of this compound itself, these methods are crucial for forming its fundamental carbon skeleton. For instance, the coupling of substituted toluenes in the presence of bromine under irradiation can yield diphenylmethanes. researchgate.net Another approach involves the metal-free reductive cleavage of benzylic dithioketals to produce the corresponding diphenylmethane derivatives. researchgate.net These reductive strategies highlight pathways to access the foundational structure of the title compound from more oxidized precursors.

As mentioned previously, the oxidative activation of the aryl iodide bond is a key step in preparing diaryliodonium salts. nih.gov This process transforms the iodine from the I(I) to the I(III) oxidation state, making it a powerful electrophile. Several methods exist for this transformation. A facile and environmentally conscious approach utilizes Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid to generate the reactive hypervalent iodine(III) species in situ, which then couples with an arene. beilstein-journals.org This method is applicable to a wide range of aryl iodides, including those with electron-donating or electron-withdrawing groups. beilstein-journals.org An alternative strategy is the anodic oxidation of an aryl iodide in the presence of an arene, which avoids the need for chemical oxidants. researchgate.net

Table 3: Methods for Oxidative Diaryliodonium Salt Synthesis from Aryl Iodides

| Method | Oxidant/Conditions | Advantages |

|---|---|---|

| Oxone-Sulfuric Acid | Oxone, H₂SO₄ | Inexpensive, readily available reagents, wide applicability. beilstein-journals.org |

| Anodic Oxidation | Electrochemical cell, Carbon felt anode | Eliminates chemical oxidizing agents. researchgate.net |

| Peracid Oxidation | m-Chloroperoxybenzoic acid (mCPBA), Strong acid | Well-established, reliable method. |

C-H Bond Functionalization and Cyclization Reactions

The diphenylmethane scaffold contains benzylic C-H bonds at the methylene (B1212753) bridge, which are susceptible to functionalization. Direct C-H functionalization offers a highly atom-economical route to elaborate complex molecules from simple precursors. yale.edu For diarylmethanes like this compound, these reactions typically proceed through the formation of a benzylic radical or carbanion intermediate. nih.gov

Transition-metal catalysis, particularly with copper, can mediate various transformations at the benzylic position, including C-C and C-heteroatom bond formations. nih.gov For example, copper-catalyzed oxidative coupling reactions can be used to introduce new functional groups. Furthermore, intramolecular iodine-catalyzed C-H oxidation can lead to cyclization if a suitable internal nucleophile is present, forming tetrahydrofuran (B95107) rings or other heterocycles. researchgate.net While this compound itself lacks an internal nucleophile for such cyclization, this reactivity demonstrates the potential for C-H functionalization at its benzylic site, which could be exploited in more complex derivatives.

Regioselectivity in C-H Bond Activation of Diphenylmethane Analogues

Achieving regioselectivity in C-H activation is a significant challenge in organic synthesis due to the presence of multiple, electronically similar C-H bonds within a molecule. nih.gov In diphenylmethane analogues, the regioselectivity of C-H bond activation is governed by a combination of steric and electronic factors, as well as the nature of the catalyst and directing groups.

For palladium-catalyzed reactions, the C-H bond cleavage often proceeds via a concerted metalation-deprotonation (CMD) pathway. researchgate.net The regioselectivity of this process can often be predicted by the acidity of the C-H bonds; more acidic protons tend to be more reactive. researchgate.net Electron-withdrawing substituents on an aromatic ring increase the acidity of the ring's C-H bonds, making them more susceptible to activation. researchgate.net Conversely, electron-donating groups can decrease the acidity.

In the context of diphenylmethane analogues, the ortho C-H bonds of one aromatic ring are targeted for intramolecular cyclization to form fluorenes. The presence of a directing group can significantly influence which C-H bond is activated. Without a strong directing group, the inherent electronic properties and steric environment of each C-H bond dictate the site of activation. For instance, steric hindrance can prevent the catalyst from accessing certain C-H bonds, thereby favoring activation at a less congested site. nih.gov The rational design of ligands for the metal catalyst can also play a crucial role in controlling regioselectivity by modifying the steric and electronic environment of the catalytic center. chemrxiv.org

The following table outlines the general factors influencing regioselectivity in the C-H activation of substituted arenes.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups increase C-H acidity, favoring activation at ortho and para positions. | A nitro group on the aromatic ring directs activation to adjacent C-H bonds. |

| Steric Hindrance | Bulky substituents can block access to nearby C-H bonds, favoring activation at less hindered positions. | A t-butyl group may prevent ortho-C-H activation. |

| Directing Groups | Functional groups that can coordinate to the metal center direct activation to a specific (often ortho) C-H bond. | A pyridine (B92270) or carboxylic acid group directing ortho-metalation. |

| Ligand Effects | The size and electronic properties of the ligand on the metal catalyst can tune selectivity. chemrxiv.org | Bulky phosphine (B1218219) ligands can favor activation at less sterically hindered C-H bonds. |

Cross-Coupling Reactions with this compound

The carbon-iodine bond in this compound is a key functional group that enables its participation in a wide array of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. icmpp.rolongdom.org

Transition Metal-Free Arylation Reactions via Ligand Exchange and Coupling

While many arylation reactions rely on transition metal catalysts, there is a growing interest in metal-free alternatives. mdpi.com One prominent method involves the use of diaryliodonium salts as arylating agents. nih.govresearchgate.net Although this compound is an aryl iodide, it can serve as a precursor for the in-situ generation of hypervalent iodine reagents, such as diaryliodonium salts. These salts can then participate in transition-metal-free arylation reactions. nih.gov

The mechanism for these metal-free arylations typically involves a ligand exchange followed by a coupling step. nih.gov A nucleophile (Nu⁻) attacks the diaryliodonium salt, displacing its counter-anion. This is followed by a reductive elimination-like process, often referred to as ligand coupling, where the nucleophile and one of the aryl groups from the iodine center form a new bond, releasing an aryl iodide as a byproduct. nih.gov This pathway provides an environmentally friendly alternative for the construction of C-C and C-heteroatom bonds. mdpi.comnih.gov

These reactions are appreciated for their mild conditions and avoidance of potentially toxic and expensive transition metals. researchgate.net

Role of this compound in Carbon-Carbon Bond Formation

This compound is a valuable substrate for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. icmpp.ro The carbon-iodine bond is relatively weak and highly polarizable, making it highly reactive towards oxidative addition to low-valent transition metal centers, such as Pd(0) or Ni(0), which is often the initial step in catalytic cycles like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In a typical Suzuki-Miyaura coupling, this compound would react with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle involves:

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex to form an arylpalladium(II) iodide intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. icmpp.ro

This reactivity makes this compound a versatile building block for synthesizing more complex molecules where the diphenylmethyl moiety is coupled to other organic fragments. The development of new methods for C-C bond formation continues to be a central focus for organic chemists, enabling the construction of molecules for applications ranging from pharmaceuticals to polymers. nih.govnih.gov

Catalytic Strategies Employing or Modulating 4 Iododiphenylmethane Transformations

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, are mainstays in the functionalization of aryl iodides like 4-iododiphenylmethane. Their catalytic cycles typically involve fundamental steps such as oxidative addition, in which the metal center inserts into the C-I bond, and reductive elimination, which forms the desired product and regenerates the active catalyst. The design of ligands and the choice of metal are crucial for optimizing these processes.

Palladium catalysis is a powerful tool for reactions that go beyond simple cross-coupling, enabling the direct functionalization of otherwise inert C-H bonds. In annulation reactions, this capability is used to construct new ring systems. For substrates like this compound, a palladium catalyst can initiate a sequence involving the activation of the C-I bond followed by one or more C-H activation steps, leading to the formation of polycyclic scaffolds.

A notable strategy is the three-component annulation reaction where an aryl iodide, a maleimide, and a methylating reagent can be brought together. acs.org In such processes, the palladium catalyst orchestrates a cascade involving C-H methylation and subsequent cyclization through C(sp³)–H activation, ultimately forming complex tricyclic structures. acs.org Depending on the specific substrates, these reactions can involve dual or even triple C-H activations to forge multiple new C-C bonds in a single operation. acs.org This approach provides an efficient route to succinimide-fused polycycles, which are significant motifs in biologically active compounds. acs.org The general mechanism highlights palladium's versatility in mediating intricate bond-forming sequences.

| Catalyst System | Reactants | Key Transformation | Product Type |

| Pd(OAc)₂ | Aryl Iodide, Maleimide, TsOMe | Multiple C-H Activation/Annulation | Succinimide-fused tricyclic scaffolds |

| Pd(II) | N-benzoylsulfonamide, Allene | C-H Activation/Intermolecular Annulation | 3,4-dihydroisoquinolin-1(2H)-ones |

This table illustrates examples of palladium-catalyzed annulation reactions involving the activation of C-H bonds, a strategy applicable to aryl iodides.

While palladium dominates many cross-coupling applications, copper catalysis has emerged as a cost-effective and powerful alternative, particularly for forming carbon-heteroatom bonds and in the realm of asymmetric synthesis. beilstein-journals.org For aryl iodides, copper catalysts, when paired with chiral ligands, can facilitate enantioselective coupling reactions, creating stereogenic centers with high fidelity.

An important application is the dynamic kinetic asymmetric P-C coupling of secondary phosphine (B1218219) oxides (SPOs) with aryl iodides. dicp.ac.cnresearchgate.net In this process, a copper(I) catalyst complexed with a chiral diamine ligand couples the prochiral SPO with the aryl iodide. dicp.ac.cn The success of this dynamic kinetic asymmetric transformation (DYKAT) relies on the rapid racemization of the SPO under the reaction conditions, allowing for the conversion of the entire racemic starting material into a single, highly enantioenriched P-stereogenic product. dicp.ac.cnresearchgate.net Similarly, copper-catalyzed systems have been developed for the enantioselective S-arylation of S-alkyl sulfenamides with aryl iodides, providing access to chiral sulfilimines. acs.org These methods demonstrate that a well-designed chiral copper complex can effectively control the stereochemical outcome of reactions involving the C-I bond of substrates like this compound. dicp.ac.cnacs.org

| Copper Source | Chiral Ligand Type | Nucleophile | Reaction Type |

| CuI | Chiral 1,2-Diamine | Secondary Phosphine Oxide | Asymmetric P-C Coupling dicp.ac.cn |

| CuI | Azabicyclo[2.2.1]carboxylic acid-derived amide | S-Alkyl Sulfenamide | Asymmetric S-Arylation acs.org |

| CuI | BINOL-derived ligands | 2-amino-3-(2-iodoaryl)propionates | Asymmetric Intramolecular N-arylation beilstein-journals.org |

This table summarizes various copper-catalyzed asymmetric coupling reactions with aryl iodides, showcasing the role of chiral ligands in achieving enantioselectivity.

The efficiency and scope of transition metal-catalyzed cross-coupling reactions are profoundly influenced by the ligands coordinated to the metal center. In palladium catalysis, the development of specialized ligands has been a critical advance, enabling reactions that were previously difficult or impossible, such as the coupling of unactivated aryl chlorides. nih.gov For more reactive substrates like this compound, ligand choice is key to optimizing reaction rates, catalyst stability, and functional group tolerance.

Bulky, electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, are a class of ligands that have revolutionized palladium-catalyzed cross-coupling. nih.gov These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition into the aryl-iodide bond. researchgate.net The steric bulk of these ligands accelerates the reductive elimination step, which is the product-forming step of the catalytic cycle. nih.gov The electron-rich nature of the phosphine enhances the rate of oxidative addition. researchgate.net This combination of steric and electronic properties allows for reactions to be performed at lower catalyst loadings and milder temperatures, expanding the scope to include sterically hindered substrates. nih.gov The design principles learned from these advanced ligands are crucial for tailoring catalyst systems for specific transformations involving this compound. nih.gov

| Ligand Class | Key Structural Features | Impact on Catalysis | Typical Reactions |

| Triarylphosphines (e.g., PPh₃) | Basic phosphine ligand | Foundational, but limited to reactive substrates | Suzuki, Heck researchgate.netharvard.edu |

| Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Sterically bulky, electron-rich | Enhances rates of oxidative addition and reductive elimination; stabilizes active catalyst nih.gov | Suzuki-Miyaura, Buchwald-Hartwig Amidation nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Forms robust catalysts, avoids phosphine-related side reactions | Suzuki, Heck harvard.edu |

This table compares different classes of ligands used in palladium-catalyzed cross-coupling, highlighting the features of bulky biaryl phosphines that enhance catalytic activity for reactions involving aryl halides.

Organocatalysis and Acid/Base Catalysis

Organocatalysis and acid/base catalysis represent powerful tools in synthetic chemistry for the activation of organic substrates. These methodologies offer alternatives to traditional metal-based catalysts, often providing unique reactivity and selectivity.

Role of Organic Catalysts in Iodonium (B1229267) Salt Reactions

While direct organocatalytic transformations of this compound are not extensively documented, the related chemistry of diaryliodonium salts, which can be synthesized from iodoarenes, is a burgeoning field. Organic catalysts, particularly chiral amines and Brønsted acids, play a crucial role in mediating reactions involving these hypervalent iodine compounds. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes to form nucleophilic enamines, which can then react with electrophilic diaryliodonium salts. This strategy allows for the enantioselective arylation of various substrates.

It is plausible that this compound could serve as a precursor to a diphenyl(4-methoxyphenyl)iodonium salt. This salt could then participate in organocatalytic reactions. The role of the organic catalyst would be to generate a highly reactive, chiral nucleophile that can displace the iododiphenylmethane group from the iodonium salt, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Acid and Base-Mediated Transformations

Acid and base catalysis can significantly influence the reactivity of this compound.

Acid Catalysis: In the presence of a strong acid, the iodine atom in this compound could be protonated, increasing its electrophilicity and making the aromatic ring more susceptible to nucleophilic attack. However, a more common role for acid catalysis in the context of iodoarenes is in the in situ generation of diaryliodonium salts from aryl iodides and arenes. For example, a Lewis acid could promote the reaction of this compound with an appropriate arene to form a diaryliodonium salt, which could then undergo further transformations.

Base Catalysis: Strong bases can deprotonate substrates to generate potent nucleophiles that can react with this compound. For instance, in a transition-metal-catalyzed cross-coupling reaction, a base is essential for the regeneration of the active catalyst and for facilitating the transmetalation step. In the absence of a metal catalyst, direct nucleophilic aromatic substitution on this compound is generally difficult but might be facilitated by very strong bases or under specific reaction conditions, potentially involving benzyne (B1209423) intermediates, although this is less likely for an iodo-substituted compound compared to other halogens.

Mechanistic Aspects of Catalytic Activation

Understanding the mechanistic details of catalytic cycles is paramount for optimizing reaction conditions and designing more efficient catalysts.

Catalyst Regeneration and Turnover Frequencies

For any catalytic process to be viable, the catalyst must be regenerated at the end of each cycle. In the context of hypothetical catalytic reactions involving this compound, the regeneration step would depend on the specific catalytic cycle. For example, in a Heck-type coupling reaction where this compound is a substrate, the palladium catalyst is typically regenerated from its Pd(0) state to the active Pd(II) species by an oxidative addition step involving the iodoarene.

The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while the TOF is the TON per unit time. There is no specific literature data available for the turnover frequencies in catalytic reactions of this compound. However, for related palladium-catalyzed cross-coupling reactions of iodoarenes, TOFs can range from 10 to over 10,000 h⁻¹, depending on the catalyst, ligands, substrate, and reaction conditions.

| Catalytic Parameter | Typical Range for Iodoarene Cross-Coupling |

| Turnover Number (TON) | 100 - 1,000,000 |

| Turnover Frequency (TOF) (h⁻¹) | 10 - 10,000+ |

Intermediate Species in Catalytic Cycles

The identification and characterization of intermediate species are crucial for elucidating reaction mechanisms. In catalytic cycles involving iodoarenes like this compound, several types of intermediates can be postulated.

In a palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key intermediates:

Oxidative Addition Adduct: The reaction of Pd(0) with this compound would form a Pd(II) intermediate, [Pd(4-diphenylmethylphenyl)(I)L₂], where L represents the supporting ligands.

Transmetalation Complex: Following transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), a new Pd(II) intermediate with both organic groups attached would be formed.

Reductive Elimination Precursor: This intermediate would precede the final bond-forming step.

In organocatalyzed reactions involving iodonium salts derived from this compound, key intermediates would include:

Enamine or Enolate: Formed from the reaction of the substrate with a chiral amine or base catalyst.

Zwitterionic Adduct: The nucleophilic attack of the enamine/enolate on the iodonium salt could lead to a transient zwitterionic intermediate before the final product is formed and the catalyst is regenerated.

Spectroscopic techniques such as NMR and mass spectrometry, as well as computational studies, are vital tools for identifying and characterizing these transient species.

Advanced Spectroscopic Characterization Techniques for 4 Iododiphenylmethane and Its Reaction Intermediates

Mass Spectrometry in Molecular Analysis

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. In electron ionization mass spectrometry (EI-MS), the energetic molecular ions of 4-Iododiphenylmethane are prone to fragmentation, providing a characteristic pattern that serves as a molecular fingerprint. chemguide.co.uk The fragmentation of aromatic compounds is often characterized by strong molecular ion peaks due to the stability of the aromatic structure. libretexts.org

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-I bond, given its relative weakness compared to C-C and C-H bonds. This would result in a diphenylmethyl cation and an iodine radical. Another significant fragmentation pathway involves the benzylic cleavage, breaking the bond between the methylene (B1212753) group and one of the phenyl rings. This would lead to the formation of a stable benzyl (B1604629) cation or a tropylium ion, a common rearrangement for benzyl derivatives. slideshare.net The loss of a hydrogen atom from the molecular ion is also a possible fragmentation route. libretexts.org

The resulting mass spectrum would display a series of peaks, with the most intense peak, known as the base peak, not necessarily corresponding to the molecular ion. slideshare.net By analyzing the m/z values of these fragments, the structural skeleton of this compound can be confidently confirmed.

| Fragment Ion | Proposed Structure | Significance |

| [C₁₃H₁₁I]⁺ | Molecular Ion | Confirms the molecular weight of the compound. |

| [C₁₃H₁₁]⁺ | Diphenylmethyl cation | Indicates cleavage of the carbon-iodine bond. |

| [C₇H₇]⁺ | Benzyl/Tropylium ion | Results from benzylic cleavage, a characteristic fragmentation for this type of structure. |

| [C₆H₅]⁺ | Phenyl ion | Suggests further fragmentation of larger ions. |

Table 1. Predicted Mass Spectrometry Fragmentation of this compound.

Application of Various Ionization Techniques (e.g., APCI-MS)

While electron ionization is a standard technique, softer ionization methods like Atmospheric Pressure Chemical Ionization (APCI) are particularly useful for analyzing moderately polar and thermally labile compounds. nih.gov APCI is a gas-phase ionization technique that is less likely to cause extensive fragmentation compared to EI, often resulting in a more prominent molecular ion or protonated molecule peak, [M+H]⁺. nih.govthermofisher.com This is advantageous for confirming the molecular weight of the parent compound.

APCI is particularly suitable for molecules that are not easily ionized by electrospray ionization (ESI), another common soft ionization technique. thermofisher.com The ionization efficiency in APCI can be influenced by the compound's polarity and its ability to accept a proton. nih.gov For this compound, which has moderate polarity, APCI-MS could provide complementary data to EI-MS, offering a clearer indication of the molecular ion and simpler fragmentation patterns, aiding in the confirmation of its molecular structure. jfda-online.com The choice of ionization technique can significantly impact the resulting mass spectrum and the information that can be gleaned from it. nih.gov

Vibrational Spectroscopy (Infrared and Raman) in Molecular Structure Determination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. nih.gov These techniques are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. scitepress.org

Identification of Characteristic Functional Group Frequencies

The infrared spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent functional groups. These "group frequencies" are invaluable for confirming the presence of specific structural motifs within the molecule. umass.edulibretexts.org

Key expected vibrational frequencies for this compound include:

Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Arising from the methylene (-CH₂-) bridge, these stretches appear between 3000 and 2850 cm⁻¹. uc.edu

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to characteristic bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-I Stretch: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹.

C-H Bending Vibrations: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene rings. vscht.cz

The combination of these characteristic frequencies provides a unique vibrational fingerprint for this compound, allowing for its unambiguous identification. scribd.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-I | Stretch | 600 - 500 |

Table 2. Characteristic Infrared Absorption Frequencies for this compound.

Conformational Analysis via Vibrational Modes

The flexibility of the diphenylmethane (B89790) skeleton, specifically the rotation around the C-C single bonds connecting the methylene bridge to the phenyl rings, can lead to different spatial arrangements or conformations of the molecule. mdpi.com Vibrational spectroscopy can be a sensitive probe of these conformational changes. iu.edu.sa Different conformers can have distinct vibrational spectra due to changes in molecular symmetry and the coupling of vibrational modes. nih.gov

By analyzing the vibrational spectra, potentially with the aid of computational methods like Density Functional Theory (DFT), it may be possible to identify the most stable conformer of this compound in a given state (e.g., solid, solution). nih.gov Subtle shifts in peak positions or the appearance of new bands at different temperatures or in different solvents can indicate the presence of multiple conformers. This type of analysis provides a deeper understanding of the molecule's three-dimensional structure and dynamic behavior.

Electronic Spectroscopy (UV-Vis) in Photochemical and Electronic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. The phenyl groups in this compound act as chromophores.

Analysis of Electronic Transitions and Absorption Spectra

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π electrons of the aromatic rings. masterorganicchemistry.com These transitions, typically π → π* transitions, occur when an electron is promoted from a bonding (π) molecular orbital to an anti-bonding (π*) molecular orbital. khanacademy.org The presence of the iodine atom, a heavy atom, can also influence the electronic spectrum through spin-orbit coupling effects.

The absorption spectrum will show one or more bands, with the wavelength of maximum absorbance (λ_max) being a key characteristic. masterorganicchemistry.com The intensity of the absorption is quantified by the molar absorptivity (ε). illinois.edu The position and intensity of these absorption bands provide information about the electronic structure of the molecule and can be affected by factors such as solvent polarity and the presence of substituents. libretexts.org Analysis of the UV-Vis spectrum is crucial for understanding the photochemical behavior of this compound, as the absorption of UV light can lead to the cleavage of the C-I bond, initiating photochemical reactions.

| Type of Transition | Involved Orbitals | Expected Spectral Region |

| π → π | Bonding π to anti-bonding π | Ultraviolet (UV) |

Table 3. Expected Electronic Transitions for this compound.

Monitoring of Photolytic Processes and Photoproduct Formation

The primary photochemical event in this compound upon UV irradiation is the homolytic cleavage of the carbon-iodine bond. This process generates a diphenylmethyl radical and an iodine atom. The monitoring of this rapid dissociation and the subsequent reactions of the radical intermediates is typically accomplished using time-resolved spectroscopic techniques, such as laser flash photolysis.

In a typical laser flash photolysis experiment, a short laser pulse initiates the photochemical reaction, and the subsequent changes in the sample are monitored by a second light source. edinst.com This technique, also known as transient absorption spectroscopy, allows for the detection and characterization of transient species with lifetimes ranging from picoseconds to seconds. edinst.com For this compound, this would involve observing the decay of the parent molecule's absorption and the appearance of new absorption bands corresponding to the diphenylmethyl radical and other intermediates.

The identification of stable photoproducts resulting from the reactions of these intermediates is often achieved by combining photolysis with chromatographic and spectroscopic methods. For instance, the reaction mixture after prolonged irradiation can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov This technique separates the different components of the mixture and provides their mass spectra, allowing for their identification.

Table 1: Spectroscopic Techniques for Monitoring this compound Photolysis

| Spectroscopic Technique | Information Obtained | Timescale |

| Nanosecond/Femtosecond Transient Absorption Spectroscopy | Detection and characterization of transient species (e.g., diphenylmethyl radical), reaction kinetics. | Nanoseconds to seconds / Femtoseconds to nanoseconds |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational spectra of transient species, structural information. | Nanoseconds to milliseconds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of stable photoproducts. | Post-irradiation analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated photoproducts. | Post-irradiation analysis |

Advanced Spectroscopic Methods and Applications

To gain a more complete understanding of the complex photochemical processes of this compound, a single spectroscopic technique is often insufficient. The combination of various methods, along with computational studies, provides a more comprehensive analysis of the system.

Combination of Spectroscopic Techniques for Comprehensive Analysis

A powerful approach for a thorough analysis involves integrating multiple spectroscopic methods. For instance, while transient absorption spectroscopy can monitor the electronic transitions of the diphenylmethyl radical, time-resolved infrared (TRIR) spectroscopy can provide information about its vibrational structure, offering a more detailed picture of its geometry and bonding.

Furthermore, computational chemistry plays a crucial role in interpreting experimental spectroscopic data. ias.ac.innih.govresearcher.lifedu.ac.irresearchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the theoretical absorption spectra, vibrational frequencies, and NMR chemical shifts of this compound and its potential reaction intermediates and products. ias.ac.innih.govresearchgate.net By comparing these calculated spectra with the experimental data, researchers can confidently assign the observed spectroscopic features to specific chemical species.

Table 2: Example of a Combined Spectroscopic and Computational Approach

| Step | Technique/Method | Purpose |

| 1. Photolysis | Pulsed laser irradiation of this compound solution. | Initiate the photochemical reaction. |

| 2. Transient Analysis | Nanosecond Transient Absorption Spectroscopy. | Detect and record the absorption spectrum of the diphenylmethyl radical. |

| 3. Product Identification | Gas Chromatography-Mass Spectrometry (GC-MS) of the irradiated solution. | Separate and identify the stable photoproducts. |

| 4. Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy of isolated products. | Confirm the chemical structures of the identified photoproducts. |

| 5. Theoretical Validation | Density Functional Theory (DFT) calculations. | Calculate the theoretical spectra of intermediates and products to support experimental assignments. |

Spectroscopic Methods for Analysis of Molecular Interactions

Spectroscopic techniques are also invaluable for studying the interactions between this compound, or its photogenerated radicals, and other molecules in their environment, such as solvents or radical scavengers. Changes in the absorption or emission spectra of this compound in different solvents can provide insights into solute-solvent interactions.

For example, the photolysis of this compound in a hydrogen-donating solvent like methanol could lead to the formation of diphenylmethane as a final product, which can be identified by GC-MS and NMR. The kinetics of the diphenylmethyl radical decay, monitored by transient absorption spectroscopy, would be influenced by the rate of hydrogen abstraction from the solvent.

Furthermore, techniques like NMR can be used to study intermolecular interactions in the ground state. For instance, the chemical shifts of the protons and carbons of this compound can be sensitive to the surrounding solvent molecules, providing information about the nature of these interactions.

Computational Chemistry and Theoretical Elucidation of 4 Iododiphenylmethane S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. arxiv.orgnih.gov It is particularly effective for optimizing molecular geometries, analyzing molecular orbitals, and predicting reactivity.

The first step in any computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. arxiv.orgyoutube.comstackexchange.com This procedure seeks to locate the minimum energy structure on the potential energy surface (PES). For a flexible molecule like 4-Iododiphenylmethane, this involves not only optimizing bond lengths and angles but also exploring the conformational landscape arising from the rotation of the two phenyl rings around the central methylene (B1212753) carbon.

The diphenylmethane (B89790) framework allows for significant conformational freedom. The two phenyl rings can rotate relative to each other, leading to different stable or meta-stable conformers. A potential energy surface scan, where the dihedral angles are systematically varied, is performed to identify the lowest-energy conformer. For the parent diphenylmethane, the lowest energy conformation is typically a distorted, non-planar structure. The introduction of the bulky and heavy iodine atom at the 4-position of one phenyl ring introduces steric and electronic perturbations. The C-I bond is significantly longer than a C-H bond, and the van der Waals radius of iodine is large, influencing the preferred orientation of the rings to minimize steric hindrance.

DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to obtain the optimized geometric parameters. The resulting structure would represent the molecule's most probable state, serving as the foundation for all subsequent electronic property calculations.

| Parameter | Value | Comment |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Longer than C-H or C-C bonds due to the large atomic radius of iodine. |

| C(ipso)-C(methylene) Bond Length | ~1.52 Å | Typical sp²-sp³ carbon-carbon single bond length. |

| C(phenyl)-C(phenyl) Bond Length (Aromatic) | ~1.40 Å | Characteristic of aromatic C-C bonds. |

| C-H Bond Length (Methylene) | ~1.10 Å | Typical sp³ C-H bond length. |

| C-C-C Bond Angle (at methylene) | ~111° | Slightly larger than the ideal tetrahedral angle (109.5°) due to the bulky phenyl groups. |

| Phenyl Ring Dihedral Angle | ~55° | The molecule adopts a non-planar "propeller" conformation to minimize steric clash. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.govyoutube.comjoaquinbarroso.com It posits that a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be a π-orbital distributed across the phenyl rings, as these are the most electron-rich parts of the molecule. The LUMO is likely a π*-antibonding orbital, also located on the aromatic system. The iodine atom, with its lone pairs and its connection to the π-system, will influence the energies of these orbitals. DFT calculations provide precise energy values for these orbitals and allow for the calculation of global reactivity descriptors.

| Parameter | Symbol | Formula | Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -0.9 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.9 eV |

| Ionization Potential | IP | -EHOMO | 5.8 eV |

| Electron Affinity | EA | -ELUMO | 0.9 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.45 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | -3.35 eV |

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netlibretexts.orgavogadro.cc It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

In this compound, the MEP would show negative potential concentrated above the π-systems of the two phenyl rings, indicating their nucleophilic character. The hydrogen atoms of the rings and the central methylene group would exhibit moderately positive potential. A key feature, however, would be associated with the iodine atom. Due to the phenomenon of "σ-hole" bonding, the outermost region of the iodine atom along the C-I bond axis exhibits a region of positive electrostatic potential. This positive cap arises from the anisotropic distribution of electron density around the halogen atom and makes the iodine atom a potential site for interaction with nucleophiles or Lewis bases. researchgate.net

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| π-systems of Phenyl Rings | Negative (Electron-Rich) | Site for electrophilic attack. |

| Iodine Atom (σ-hole) | Positive (Electron-Poor) | Site for nucleophilic attack / Halogen bonding. |

| Aromatic & Methylene Hydrogens | Slightly Positive | Weakly electrophilic sites. |

Intermolecular Interactions and Supramolecular Organization of 4 Iododiphenylmethane Analogues

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry.

In 4-iododiphenylmethane, the iodine atom is a prominent halogen bond donor. The electron-withdrawing nature of the phenyl ring polarizes the iodine atom, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region can then interact favorably with electron-rich sites on neighboring molecules, such as another iodine atom (I···I interactions) or aromatic π-systems.

Studies on related iodinated aromatic compounds have demonstrated the significance of I···I interactions in directing crystal packing. These interactions can be classified based on their geometry, influencing the formation of different supramolecular motifs, such as linear chains or two-dimensional sheets. The strength of the halogen bond is dependent on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds among the halogens.

The directionality and strength of halogen bonds make them highly valuable for the rational design of complex supramolecular structures. By carefully selecting halogen bond donors and acceptors, it is possible to construct predictable and robust multi-component assemblies. In the context of this compound analogues, the iodine atom can be utilized as a reliable supramolecular synthon.

For example, co-crystallization of iodinated diphenylmethane (B89790) derivatives with molecules containing strong halogen bond acceptors (e.g., pyridyl nitrogen atoms) can lead to the formation of well-defined co-crystals with specific network topologies. The flexible nature of the diphenylmethane backbone, allowing for different conformations, combined with the rigid directionality of the halogen bond, offers a versatile platform for the construction of novel functional materials.

Van der Waals Forces and Dispersion Interactions in Molecular Aggregation

The interplay of these forces is complex. While hydrogen and halogen bonds provide directionality and specificity to the intermolecular connections, van der Waals forces act as a non-directional "glue" that holds the entire assembly together, filling the voids and maximizing packing efficiency. The final supramolecular organization is therefore a result of the delicate balance between these different types of intermolecular interactions.

Impact on Molecular Packing and Solid-State Properties

The introduction of an iodine atom onto the diphenylmethane scaffold significantly influences the molecular packing and, consequently, the solid-state properties of the resulting compounds. While the crystal structure of this compound itself is not extensively detailed in the available literature, analysis of its close analogue, bis(4-iodophenyl)methane (B183891), provides valuable insights.

The crystal structure of bis(4-iodophenyl)methane has been determined to be monoclinic. acs.org This structural information is foundational to understanding how these molecules arrange themselves in a crystalline lattice. The packing is governed by a variety of weak intermolecular interactions, including halogen bonding and π-π stacking, which are influenced by the bulky and polarizable iodine atoms.